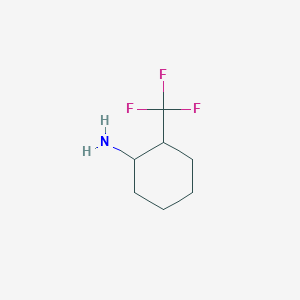

2-(Trifluoromethyl)cyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKJUJGNSSJMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585545 | |

| Record name | 2-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58665-69-3 | |

| Record name | 2-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Physicochemical Profile of 2-(Trifluoromethyl)cyclohexan-1-amine: A Keystone Building Block for Modern Drug Discovery

Abstract

The incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacokinetic and pharmacodynamic properties. Among the privileged structural motifs, the trifluoromethyl group stands out for its profound impact on metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and physicochemical properties of 2-(Trifluoromethyl)cyclohexan-1-amine, a valuable building block for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic considerations for its synthesis and application.

Introduction: The Trifluoromethyl Group in Cycloaliphatic Scaffolds

The introduction of a trifluoromethyl (CF3) group into a cyclohexane ring creates a chiral center and significantly influences the conformational preference and electronic nature of the entire molecule. The CF3 group is a strong electron-withdrawing group, which can lower the pKa of a neighboring amine, impacting its ionization state at physiological pH. Furthermore, its steric bulk and lipophilicity can be strategically employed to enhance binding interactions with biological targets and improve membrane permeability. The 2-substituted pattern on the cyclohexylamine core provides a versatile platform for creating diverse chemical entities with distinct three-dimensional arrangements, making it a highly sought-after component in the design of novel drug candidates. The strategic placement of the trifluoromethyl group can lead to enhanced metabolic stability by blocking potential sites of oxidation.[1][2]

Synthesis of this compound: Navigating Stereochemical Complexity

The synthesis of this compound presents a significant stereochemical challenge, as it can exist as two diastereomers, cis and trans, each of which is a racemic mixture of two enantiomers. The control of this stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.

Key Synthetic Strategies

A primary and versatile approach to the synthesis of this compound involves the reductive amination of the corresponding ketone, 2-(trifluoromethyl)cyclohexan-1-one. This ketone precursor can be synthesized through various methods, including the condensation of enamines with trifluoro-substituted vinyl ketones.[3]

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Diastereoselective Synthesis

The diastereoselectivity of the reduction step is a critical consideration. The choice of reducing agent and reaction conditions can influence the ratio of cis to trans isomers.

-

Catalytic Hydrogenation: Hydrogenation of the intermediate imine or oxime over a heterogeneous catalyst (e.g., Pd/C, PtO2) often provides a mixture of diastereomers. The stereochemical outcome can be influenced by the catalyst, solvent, and substrate conformation.

-

Hydride Reductions: Reducing agents like sodium borohydride or sodium cyanoborohydride can also be employed. The stereoselectivity may be controlled by the steric hindrance of the trifluoromethyl group, directing the hydride attack from the less hindered face.

Experimental Protocol: Reductive Amination of 2-(Trifluoromethyl)cyclohexan-1-one

-

Imine Formation: To a solution of 2-(trifluoromethyl)cyclohexan-1-one (1.0 eq) in methanol, add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 2 M NaOH and extract with dichloromethane (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of cis- and trans-2-(trifluoromethyl)cyclohexan-1-amine, can be purified by column chromatography on silica gel.

Disclaimer: This is a generalized protocol and requires optimization for specific substrates and scales.

Enantioselective Approaches

Accessing enantiomerically pure this compound is crucial for pharmaceutical applications. This can be achieved through two main strategies:

-

Chiral Resolution: The racemic mixture of diastereomers can be separated into individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

-

Asymmetric Synthesis: The development of catalytic asymmetric methods for the reduction of the prochiral imine intermediate is a more elegant and efficient approach. Chiral catalysts, such as those based on rhodium, ruthenium, or iridium with chiral phosphine ligands, can facilitate enantioselective hydrogenation.[4] Chiral phosphoric acids have also been shown to be effective catalysts for the asymmetric reduction of certain ketimines.[5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design.

Physical Properties

| Property | Value (for 4-(Trifluoromethyl)cyclohexylamine - cis/trans mixture) | Reference |

| Molecular Formula | C7H12F3N | |

| Molecular Weight | 167.18 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 71 °C @ 28 mmHg | |

| Density | 1.15 g/cm³ | |

| Refractive Index | 1.40 |

Spectroscopic Characterization

The structural elucidation of the cis and trans isomers of this compound relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their stereochemical relationship with the trifluoromethyl and amino groups. The proton at C1 (attached to the amine) and C2 (attached to the CF3 group) are of particular diagnostic value. In the cis isomer, one would expect a different coupling pattern for these protons compared to the trans isomer due to their different dihedral angles with neighboring protons. The ¹H NMR spectrum of cyclohexylamine itself shows broad signals for the amine protons.[6][7]

-

¹³C NMR: The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons will also differ between the cis and trans isomers.

-

¹⁹F NMR: This is a powerful tool for characterizing trifluoromethyl-containing compounds. The CF3 group will appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift can provide information about the electronic environment of the CF3 group. Through-space ¹H-¹⁹F spin-spin couplings can sometimes be observed, providing valuable conformational information.[8]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. A pair of bands is expected for a primary amine. C-H stretching and bending vibrations for the cyclohexane ring will also be present.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak. A key fragmentation pathway for alkylamines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[6] The fragmentation of cyclohexylamine itself provides a reference for the expected fragmentation pattern.[9]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design of new therapeutic agents across various disease areas. Its unique combination of a rigid cycloaliphatic core, a basic amino group, and an electron-withdrawing trifluoromethyl group allows for the fine-tuning of pharmacological properties.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: Cyclohexylamine derivatives have been explored for their potential in treating CNS disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.[10][11] The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.

-

Oncology: The trifluoromethyl group is a common feature in many approved cancer drugs.[12] Its ability to enhance metabolic stability and binding affinity makes this compound an attractive starting point for the synthesis of novel anti-cancer agents.

-

Infectious Diseases: The incorporation of fluorine can lead to compounds with improved antimicrobial or antiviral activity.

The strategic importance of trifluoromethyl-containing building blocks in drug discovery is well-established, and this compound represents a key intermediate for accessing novel chemical space.[1][2][13][14]

Logical Relationship Diagram:

Caption: Interrelationship between synthesis, properties, and applications.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block with significant potential in drug discovery. The key to unlocking its full potential lies in the development of efficient and highly stereoselective synthetic routes to access its individual stereoisomers. Future research in this area will likely focus on the design of novel chiral catalysts for the asymmetric synthesis of this important intermediate. A deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents. The continued exploration of fluorinated cycloalkylamines will further expand the toolbox of medicinal chemists, enabling the creation of next-generation pharmaceuticals with enhanced efficacy and safety profiles.

References

- Corcoran, P. (1958). Separation of cis and trans isomers (U.S. Patent No. 2,850,549). U.S.

-

Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(9), 3009. [Link]

-

Xiaoyang, D., & Dominique, C. (2014). Enantioselective Synthesis of α‐Trifluoromethyl Arylmethylamines by Ruthenium‐Catalyzed Transfer Hydrogenation Reaction. Advanced Synthesis & Catalysis, 356(8), 1753-1759. [Link]

-

Cyclohexylamine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link]

- Cyclohexylamine derivative containing phenyl group, and therapeutic agent for diseases accompanied by central nervous system disorders. (n.d.). Google Patents.

-

Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journal of Organic Chemistry, 20, 177-186. [Link]

-

1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

-

Quintana, I., Peña, D., Pérez, D., & Guitián, E. (2009). Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. Organic Syntheses, 86, 242-249. [Link]

-

Direct cyclohexanone oxime synthesis via oxidation–oximization of cyclohexane with ammonium acetate. (2020). Chemical Communications, 56(76), 11251-11254. [Link]

- Compositions comprising cyclohexylamines and aminoadamantanes. (n.d.). Google Patents.

-

Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (1969). ScholarWorks at WMU. [Link]

-

EPA/NIH Mass Spectral Data Base. (1978). U.S. Government Publishing Office. [Link]

-

Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. (2012). Journal of the American Chemical Society, 134(38), 15681-15684. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6543. [Link]

-

24.11: Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts. [Link]

-

2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. (2022). Organic Letters, 24(11), 2055-2058. [Link]

-

Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. (2024). ACS Applied Materials & Interfaces, 16(11), 13783-13790. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(9), 3009. [Link]

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. (2023). The Journal of Organic Chemistry, 88(11), 7135-7142. [Link]

-

Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (2007). Organic Letters, 9(14), 2625-2628. [Link]

- 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols. (n.d.). Google Patents.

-

Diastereoselective Cascade Cyclization of Diazoimides with Alkylidene Pyrazolones for Preparation of Pyrazole-Fused Oxa-Bridged Oxazocines. (2023). Molecules, 28(19), 7021. [Link]

- 2,4-bis(4-aminocyclohexylmethyl)cyclohexylamine. (n.d.). Google Patents.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Scilit. [Link]

-

Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. (2002). Journal of Liquid Chromatography & Related Technologies, 25(13-15), 1967-2003. [Link]

-

Akiyama, T., Miyagawa, M., & Takashima, K. (2018). Asymmetric Reduction of Trifluoromethyl Alkynyl Ketimines by Chiral Phosphoric Acid and Benzothiazoline. Synlett, 29(12), 1607–1610. [Link]

-

29 Si NMR spectrum of cis/trans mixture of 1. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

I need some help understanding the mass spec of dimethyl-cyclohexylamine. (2022, November 22). Reddit. [Link]

-

Stereoselective Synthesis of [2.2]Triphenylenophanes via Intramolecular Double [2+2+2] Cycloadditions. (2023). Chemical Science, 14(14), 3963-3972. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

Flash Communication: Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. (2025). ChemRxiv. [Link]

- Separation and purification of cis and trans isomers. (n.d.). Google Patents.

- Pharmaceutical formulations. (n.d.). Google Patents.

-

Wiley-VCH 2008 - Supporting Information. (2008). Wiley-VCH. [Link]

-

Proton magnetic resonance studies of cyclic compounds—II. (1965). Tetrahedron, 21(5), 1077-1085. [Link]

-

Asymmetric hydrogenation of ketimines with minimally different alkyl groups. (2023). Nature Catalysis, 6(6), 514-522. [Link]

-

Synthesis of 2-trifluoromethylcyclohexenones from 2,2,2-trifluoroethyl vinyl ketone. (1980). Journal of the Chemical Society, Perkin Transactions 1, 2288-2292. [Link]

-

T1 T2* Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives. (2024). ChemRxiv. [Link]

-

Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (2025). The Journal of Organic Chemistry, 90(1), 585-592. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Synthesis of 2-trifluoromethylcyclohexenones from 2,2,2-trifluoroethyl vinyl ketone / Journal of the Chemical Society, Perkin Transactions 1, 1980 [sci-hub.ru]

- 4. Sci-Hub. Enantioselective Synthesis of α‐Trifluoromethyl Arylmethylamines by Ruthenium‐Catalyzed Transfer Hydrogenation Reaction / Advanced Synthesis & Catalysis, 2014 [sci-hub.box]

- 5. Sci-Hub: are you are robot? [sci-hub.box]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cyclohexylamine(108-91-8) 1H NMR [m.chemicalbook.com]

- 8. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclohexylamine [webbook.nist.gov]

- 10. EP2357165A1 - Cyclohexylamine derivative containing phenyl group, and therapeutic agent for diseases accompanied by central nervous system disorders - Google Patents [patents.google.com]

- 11. WO2005044228A2 - Compositions comprising cyclohexylamines and aminoadamantanes - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. scilit.com [scilit.com]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Stereochemical Complexity in Fluorinated Scaffolds

An In-Depth Technical Guide to the Stereoisomers of 2-(Trifluoromethyl)cyclohexan-1-amine

In modern drug discovery and materials science, the introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone strategy for modulating molecular properties. The CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity. When this powerful functional group is incorporated into a cyclic scaffold like cyclohexylamine, it generates significant stereochemical complexity. The compound this compound possesses two chiral centers at the C1 and C2 positions. This gives rise to a total of four distinct stereoisomers: two pairs of enantiomers which are diastereomeric to one another.

The biological activity of these stereoisomers can differ dramatically, as the precise three-dimensional arrangement of the amine and trifluoromethyl groups dictates their interaction with chiral biological targets like enzymes and receptors.[1] Consequently, the ability to synthesize, separate, and characterize each stereoisomer in its pure form is not merely an academic exercise; it is a critical prerequisite for meaningful pharmacological evaluation and the development of safe, effective chemical entities.

This guide provides a comprehensive technical overview of the core challenges and state-of-the-art methodologies for navigating the stereochemical landscape of this compound. We will delve into the logic of stereoselective synthesis, the practicalities of separation and resolution, and the definitive techniques for structural elucidation, providing researchers with the foundational knowledge required to master this important chemical entity.

The Stereoisomeric Landscape

The four stereoisomers of this compound are defined by the absolute configurations (R or S) at the C1 (amine-bearing) and C2 (CF₃-bearing) carbons. These are grouped into two diastereomeric sets based on the relative orientation of the two substituents: cis and trans.

-

trans Diastereomers: The amine and trifluoromethyl groups are on opposite faces of the cyclohexane ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

-

cis Diastereomers: The amine and trifluoromethyl groups are on the same face of the cyclohexane ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.

The relationship between these isomers is fundamental to devising any separation strategy. Enantiomers share identical physical properties (melting point, boiling point, solubility) in an achiral environment, whereas diastereomers have distinct physical properties, allowing for their separation by conventional means.

Caption: Relationships between the four stereoisomers.

Synthesis Strategies: From Racemates to Single Isomers

The synthetic approach dictates the initial composition of the stereoisomeric mixture. Strategies range from non-selective methods that produce all four isomers to highly sophisticated asymmetric syntheses that target a single enantiomer.

Non-Stereoselective Synthesis: Generating the Diastereomeric Mixture

A common and direct route to a mixture of stereoisomers is the reductive amination of 2-(trifluoromethyl)cyclohexanone. This ketone precursor can be synthesized via several methods, including the condensation of reagents like 2,2,2-trifluoroethyl vinyl ketone with enamines.[2]

Caption: General workflow for synthesis and separation.

The choice of reducing agent in the reductive amination step influences the cis/trans ratio (diastereoselectivity). Bulky reducing agents often favor the formation of the thermodynamically more stable trans product, where the two large substituents can adopt an equatorial-equatorial conformation. In contrast, less hindered reagents may lead to mixtures with a higher proportion of the cis isomer.

Asymmetric Synthesis: Targeting Enantiopurity

Achieving enantioselectivity from the outset is a more elegant and efficient strategy, avoiding the 50% theoretical yield limit of classical resolution.[3] Organocatalysis and transition-metal catalysis are powerful tools for this purpose. For instance, an enantioselective Michael/aldol cascade reaction can be used to construct chiral β-CF₃-cyclohexanone precursors with high enantiomeric excess (ee).[4] Subsequent stereocontrolled amination can then yield the desired amine. Another approach involves the asymmetric homologation of a simpler cyclohexanone using trifluorodiazoethane with a chiral catalyst system, which can generate two chiral centers with high precision.[5]

Separation and Resolution: The Critical Path to Purity

For mixtures generated from non-selective synthesis, a multi-step separation process is required.

Separation of Diastereomers

As the cis and trans pairs of enantiomers are diastereomers, they possess different physical properties. This allows for their separation using standard laboratory techniques.

-

Flash Column Chromatography: This is the most common method. The different polarities of the cis and trans isomers lead to different retention times on a silica or alumina stationary phase.

-

Fractional Crystallization: If the diastereomers are crystalline and have sufficiently different solubilities in a given solvent system, they can be separated by careful, repeated crystallization.

Protocol 1: Diastereomer Separation by Flash Column Chromatography

-

Sample Preparation: Dissolve the crude mixture of all four stereoisomers in a minimal amount of the chosen eluent or a compatible strong solvent (e.g., dichloromethane).

-

Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., hexane/ethyl acetate mixture).

-

Loading: Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

-

Elution: Begin elution with a low-polarity mobile phase, gradually increasing the polarity (gradient elution). The less polar isomer (typically the trans diastereomer) will elute first.

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or ¹H/¹⁹F NMR to identify those containing the pure diastereomers.

-

Solvent Removal: Combine the pure fractions for each diastereomer and remove the solvent under reduced pressure to yield the separated racemic cis and trans pairs.

Resolution of Enantiomers

Once the diastereomers are separated, each racemic pair must be resolved into its constituent enantiomers.

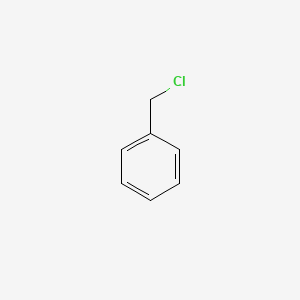

A. Chiral Derivatizing Agent (CDA) Method

This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[3][6] These salts, having different solubilities, can be separated by fractional crystallization.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

B. Chiral Chromatography

A more direct and often more efficient method is preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[7] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and enabling their separation. The unique properties of fluorinated compounds can be leveraged by using specialized fluorinated HPLC phases, which may offer alternative selectivity compared to standard C8 or C18 columns.[8][9]

Structural Characterization and Purity Analysis

Unambiguous characterization is essential to confirm the identity, configuration, and purity of each isolated stereoisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: These techniques confirm the basic carbon-hydrogen framework. For diastereomers, the spectra will be distinct. The coupling constants (J-values) between protons on C1 and C2 in ¹H NMR are particularly informative for assigning relative stereochemistry. A large coupling constant (typically 8-12 Hz) indicates a trans-diaxial relationship between the protons, confirming a trans arrangement of the substituents. A smaller coupling constant (2-5 Hz) suggests a cis (axial-equatorial or equatorial-equatorial) relationship.

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. Each stereoisomer will exhibit a distinct singlet or doublet (due to coupling with H2) at a unique chemical shift, making it an excellent tool for assessing diastereomeric purity.

-

Chiral Shift Reagents: In ¹H or ¹⁹F NMR, the spectra of enantiomers are identical. Adding a chiral lanthanide shift reagent can induce diastereomeric complexes that have different chemical shifts, allowing for the determination of enantiomeric excess (e.e.). However, this method can be complex to interpret quantitatively.

Analytical Chiral HPLC

This is the gold standard for determining enantiomeric purity (e.e.). A small amount of the sample is injected onto an analytical chiral column, and the relative peak areas of the two enantiomers are integrated.

| Parameter | Example Value / Condition | Rationale |

| Column | Chiralcel OD-H, Chiralpak AD-H, or similar | Polysaccharide-based CSPs are broadly effective for a wide range of chiral compounds, including amines. |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1) | The non-polar/polar solvent mixture provides retention, while the basic additive (diethylamine) is crucial for improving peak shape and preventing tailing of the amine analyte. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good resolution in a reasonable time. |

| Detection | UV at 210 nm | While the cyclohexyl core lacks a strong chromophore, detection at low UV wavelengths is often possible. |

| Temperature | 25 °C | Temperature can affect chiral recognition; maintaining a constant temperature is key for reproducibility. |

X-Ray Crystallography

When a single, high-quality crystal can be grown, single-crystal X-ray crystallography provides the most definitive structural information.[10] It can unambiguously determine:

-

The molecular connectivity.

-

The relative stereochemistry (cis or trans).

-

The absolute stereochemistry ((1R,2R), (1S,2S), etc.), typically through analysis of the Flack parameter.[11]

This technique is invaluable for assigning the absolute configuration of the first successfully resolved enantiomer, which can then be used as a standard to assign the others based on their elution order in chiral HPLC.

The Impact of Stereochemistry on Biological Function

The precise spatial arrangement of functional groups is paramount for molecular recognition by biological systems. Studies on structurally related compounds demonstrate the profound impact of stereochemistry. For example, in trifluoromethyl-substituted methcathinone analogs, moving the CF₃ group from the 2-position to the 3- or 4-position on a phenyl ring dramatically shifts the compound's activity from being weak at all monoamine transporters to being a potent and selective agent at the serotonin transporter (SERT).[12][13] While this is an aromatic example, the principle holds for alicyclic systems. The cis and trans isomers of this compound will present different spatial vectors for the amine and CF₃ groups, leading to potentially vast differences in binding affinity, efficacy, or metabolism when interacting with a chiral protein pocket. One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or even toxic.[1] Therefore, isolating and testing each stereoisomer individually is indispensable for drug development.

Conclusion

The four stereoisomers of this compound represent a microcosm of the challenges and opportunities in modern medicinal chemistry. Understanding their distinct spatial relationships is the first step in a logical workflow that proceeds from synthesis to separation and finally to definitive characterization. While non-selective syntheses provide access to the entire isomeric family, they necessitate robust downstream protocols for diastereomer separation and enantiomeric resolution. Chiral chromatography stands out as a powerful and direct method for both preparative separation and analytical purity assessment. Ultimately, techniques like NMR and X-ray crystallography provide the unequivocal structural proof required by researchers. For drug development professionals, the rigorous isolation and individual biological evaluation of each stereoisomer is not optional—it is a fundamental requirement for unlocking the true therapeutic potential of this promising fluorinated scaffold.

References

- Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs. (2013). European Journal of Pharmacology.

- Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. (2017). Beilstein Journal of Organic Chemistry.

- Fluorinated cyclohexanes: Synthesis of amine building blocks of the all- cis 2,3,5,6-tetrafluorocyclohexylamine motif. (2018). White Rose Research Online.

- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (2007). Organic Letters.

- Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. (2020). Organic & Biomolecular Chemistry.

- Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (s.d.).

- Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. (s.d.).

- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (s.d.).

- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.

- CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (s.d.). Ukrainian Chemistry Journal.

- Synthesis of 2-trifluoromethylcyclohexenones from 2,2,2-trifluoroethyl vinyl ketone. (1980). Journal of the Chemical Society, Perkin Transactions 1.

- 4-Trifluoromethoxy-cyclohexylamine. (s.d.). Benchchem.

- Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. (s.d.). PubMed Central.

- Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (s.d.). PubMed Central.

- Fluorine Enables Separation-free "Chiral Chromatographic Analysis". (2020). Chinese Academy of Sciences.

- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (s.d.).

- Pharmacological examination of trifluoromethyl ring-substituted methc

- Chiral resolution. (s.d.). Wikipedia.

- Chemical structures of cyclohexylamine derivatives (hydrochloride salts). (s.d.).

- Chiral Resolution and Separ

- X-Ray Crystallography of Chemical Compounds. (s.d.).

- How do you separate enantiomers? (2012). Chemistry Stack Exchange.

- Effects of Stereoisomers on Drug Activity. (s.d.).

- Spectroscopy of Amines. (2024). Chemistry LibreTexts.

- X-Ray Crystallography of Chemical Compounds. (s.d.). PubMed Central.

- Separating enantiomers. (s.d.). Lumen Learning.

- Enantiomers and Their Resolution. (s.d.). MDPI.

- NMR-spectroscopic analysis of mixtures: from structure to function. (s.d.). PubMed Central.

- compared using 13C nmr spectroscopy. (s.d.). Unknown Source.

- Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (s.d.). PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sci-Hub. Synthesis of 2-trifluoromethylcyclohexenones from 2,2,2-trifluoroethyl vinyl ketone / Journal of the Chemical Society, Perkin Transactions 1, 1980 [sci-hub.ru]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)cyclohexan-1-amine

Abstract

This technical guide provides a comprehensive, in-depth analysis of the key spectroscopic features of 2-(Trifluoromethyl)cyclohexan-1-amine. As a molecule incorporating both a reactive primary amine and a powerfully electron-withdrawing trifluoromethyl group on a flexible cyclohexane scaffold, its unambiguous characterization is critical for applications in pharmaceutical and materials science. This document moves beyond a simple data summary, offering a predictive and interpretive framework for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causality behind experimental choices, detail robust analytical protocols, and present a theoretical yet deeply grounded spectroscopic profile. This guide is designed to serve as an authoritative reference for researchers, enabling them to identify, characterize, and utilize this and structurally related fluorinated alicyclic amines with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Stereochemistry and Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound, particularly for differentiating its cis and trans diastereomers. The analysis hinges on a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, which together provide a complete picture of the molecule's connectivity and spatial arrangement.

Expertise & Experience: Causality in NMR Experimental Design

The choice of NMR experiments is dictated by the structural questions we need to answer. A standard ¹H NMR provides initial information on proton environments and their multiplicities. However, due to significant signal overlap expected in the aliphatic region of the cyclohexane ring, two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not merely beneficial but essential for definitive proton and carbon assignments.

Furthermore, the presence of a trifluoromethyl group makes ¹⁹F NMR a crucial experiment. The chemical shift of the ¹⁹F signal provides a sensitive probe of the local electronic environment, while ¹⁹F-¹H and ¹⁹F-¹³C coupling constants offer invaluable through-bond connectivity information. For the ¹³C spectrum, observing the characteristic quartet for the CF₃ carbon, which arises from coupling to the three fluorine atoms, is a definitive confirmation of the group's presence.[1] This signal can be of low intensity due to the splitting and a lack of Nuclear Overhauser Effect (NOE) enhancement, often requiring a higher number of scans for clear observation.[1][2]

Predicted Spectroscopic Data: A Multi-Nuclear Approach

The following data are predicted based on established principles of NMR spectroscopy and analysis of structurally analogous fluorinated cyclohexanes.[3][4] The exact chemical shifts (δ) and coupling constants (J) will vary depending on the solvent and the specific diastereomer (cis or trans).

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity & Key Couplings (J, Hz) | Assignment & Rationale |

| ¹H NMR | ~ 3.0 - 3.5 | Multiplet | H-1 (CH-NH₂) |

| ~ 2.5 - 3.0 | Multiplet | H-2 (CH-CF₃) | |

| ~ 1.2 - 2.2 | Overlapping Multiplets | Cyclohexyl CH₂ protons | |

| ~ 1.5 - 2.5 (Broad) | Singlet | NH₂ | |

| ¹³C NMR | ~ 125 - 130 | Quartet, ¹JCF ≈ 270-280 Hz | CF₃ Carbon.[1] |

| ~ 50 - 55 | Singlet/Doublet | C-1 (CH-NH₂) | |

| ~ 40 - 45 | Quartet, ²JCF ≈ 20-30 Hz | C-2 (CH-CF₃) | |

| ~ 20 - 35 | Singlets | Other cyclohexyl carbons (C-3, C-4, C-5, C-6) | |

| ¹⁹F NMR | ~ -70 to -75 | Singlet or Multiplet (if coupled to H-2) | CF₃ Fluorines.[5] |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, comprehensive NMR data for structural verification.

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD). Ensure the sample is free of particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe capable of ¹H, ¹³C, and ¹⁹F detection.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with 16-32 scans.

-

To confirm the NH₂ signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad NH₂ signal will disappear due to H-D exchange.[6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the expected low intensity of the quaternary CF₃ carbon, acquire a minimum of 1024 scans.[1]

-

An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ carbons, although the CF₃ carbon will not be visible in DEPT-135.[7]

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. A relatively small number of scans (e.g., 64) is typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

-

2D NMR Acquisition (Optional but Recommended):

-

Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

-

Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.

-

Visualization: NMR Analysis Workflow

The logical flow from sample preparation to final structure confirmation is a critical, self-validating process.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups within the target molecule. For this compound, the diagnostic peaks are those corresponding to the primary amine (N-H) and the trifluoromethyl (C-F) groups.

Core Principles: Identifying Diagnostic Vibrations

The principle of IR spectroscopy is that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations. The resulting spectrum provides a "fingerprint" of the functional groups present. For our target molecule, we anticipate characteristic stretches for N-H, C-H, C-N, and C-F bonds.

Predicted IR Spectrum Analysis

The analysis of the IR spectrum involves correlating observed absorption bands with known vibrational frequencies. The spectrum can be logically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

-

N-H Stretching: As a primary amine, the molecule is expected to show two distinct, sharp-to-medium intensity bands in the 3300-3500 cm⁻¹ region.[6][8] These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.[9] This two-peak pattern is a hallmark of a primary amine and distinguishes it from a secondary amine (one peak) or a tertiary amine (no peak).[6]

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) will be present, corresponding to the sp³ C-H bonds of the cyclohexane ring.[10]

-

N-H Bending: An N-H "scissoring" vibration is expected around 1600 cm⁻¹, though its intensity can be variable.[9]

-

C-F Stretching: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1000-1300 cm⁻¹ region. The high electronegativity of fluorine and the strength of the C-F bond cause these vibrations to be particularly intense, often dominating the fingerprint region of the spectrum.

Table 2: Predicted Diagnostic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 & 3350 | Medium, Sharp | Asymmetric & Symmetric Stretch | Primary Amine (N-H₂)[6] |

| 2850 - 2960 | Strong | Stretch | Cyclohexane C-H (sp³)[10] |

| ~1600 | Variable | Scissoring (Bending) | Primary Amine (N-H₂)[9] |

| 1000 - 1300 | Very Strong | Stretch | Trifluoromethyl (C-F) |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of liquid or solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of neat liquid this compound (or a small amount of solid) directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualization: IR Spectrum-Structure Correlation

Caption: Correlation of key IR regions to molecular groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

Trustworthiness: Self-Validating Systems in MS

A robust MS analysis relies on a self-validating system. The first check is the molecular ion (M⁺•). For this compound (C₇H₁₂F₃N), the nominal molecular weight is 167. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] Observing a molecular ion at m/z 167 immediately supports the proposed elemental composition. The subsequent fragmentation pattern must then be chemically plausible, with observed fragment ions logically derived from the parent structure through established mechanisms like alpha-cleavage or loss of stable neutral molecules.

Predicted Mass Spectrum and Fragmentation Analysis

Under Electron Ionization (EI), the molecule will first form a molecular ion (M⁺•) at m/z 167. This high-energy ion will then undergo fragmentation. The most likely pathways are:

-

Alpha-Cleavage: This is a characteristic fragmentation for amines. Cleavage of the C1-C6 bond would result in a stable, resonance-stabilized iminium ion. This is often the base peak in the spectrum.

-

Loss of Trifluoromethyl Radical: The C-C bond adjacent to the trifluoromethyl group is weakened. Loss of a •CF₃ radical (mass 69) would lead to a fragment ion at m/z 98 (M - 69).[11]

-

Loss of Ammonia: Elimination of a neutral ammonia molecule (NH₃, mass 17) from the molecular ion could occur, yielding a fragment at m/z 150.

-

Cyclohexyl Ring Fragmentation: Subsequent fragmentation of the cyclohexane ring can lead to a complex series of smaller ions.

Table 3: Predicted Key Ions in the EI Mass Spectrum

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 167 | [C₇H₁₂F₃N]⁺• | - | Molecular Ion [M]⁺• |

| 152 | [C₆H₉F₃]⁺• | •CH₂NH | Alpha-cleavage variant |

| 98 | [C₆H₁₀N]⁺ | •CF₃ | Loss of trifluoromethyl radical[12] |

| 84 | [C₅H₈N]⁺ | •CF₃, •CH₂ | Alpha-cleavage and subsequent loss |

| 69 | [CF₃]⁺ | C₆H₁₂N• | Trifluoromethyl cation |

| 30 | [CH₄N]⁺ | C₆H₈F₃• | Alpha-cleavage (Base Peak) |

Experimental Protocol: GC-MS Analysis

A gas chromatography-mass spectrometry (GC-MS) setup is the ideal method for analyzing this compound, providing both retention time information and a clean mass spectrum.

-

Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.[11]

-

GC Method:

-

Injector: Use a split/splitless injector at 250°C. Inject 1 µL of the sample.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

MS Method (Electron Ionization):

-

Data Analysis: Identify the GC peak corresponding to the compound. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern as described above.

Visualization: Proposed EI-MS Fragmentation Pathway

Caption: Key proposed fragmentation pathways in EI-MS.

References

- El-Sabbah, M. B., & Mohamed, A. K. (1976). Infrared Studies of Cyclohexylamine. Journal of the Chinese Chemical Society, 23(3), 153-163. (URL not readily available for direct linking)

-

Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?[Link]

-

Karaghiosoff, K., et al. (2009). Tris(trifluoromethyl) Cyclotriphosphine (CF3P)3: Formation and NMR Spectroscopy. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(5-6), 1333-1340. [Link]

-

Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. [Link]

-

NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?[Link]

-

NIST. (n.d.). Cyclohexylamine. NIST Chemistry WebBook. [Link]

-

Bykova, T., Al-Maharik, N., Slawin, A. M. Z., & O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 774–780. [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

-

Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Dobbie, R. C., & Cavell, R. G. (1967). A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. Inorganic Chemistry, 6(8), 1450-1453. [Link]

-

JEOL. (2017). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy![Link]

-

Davies, A. G., et al. (2016). A simple tool for the direct probe electron ionization mass spectrometry of air- and moisture-sensitive organometallics. Dalton Transactions, 45(40), 15836-15840. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. BJOC - Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif [beilstein-journals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jeol.com [jeol.com]

- 8. youtube.com [youtube.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)cyclohexanamine

Abstract

This technical guide provides a comprehensive analysis of the physical properties of 2-(trifluoromethyl)cyclohexanamine, a fluorinated cycloaliphatic amine of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific positional isomer, this document synthesizes information from closely related analogs, theoretical principles, and established analytical methodologies to present a robust profile. The guide delves into the critical aspects of its stereochemistry, predicts key physical parameters such as boiling point, density, and pKa, and outlines detailed protocols for their empirical determination. Furthermore, it offers insights into the expected spectroscopic characteristics and provides essential guidance on safe handling and storage. This document is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis, characterization, and application of this and similar fluorinated organic molecules.

Introduction and Molecular Identity

2-(Trifluoromethyl)cyclohexanamine is a primary amine derivative of cyclohexane, distinguished by the presence of a trifluoromethyl (-CF3) group at the 2-position relative to the amino group. The incorporation of the trifluoromethyl moiety is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and basicity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1] While its isomers, particularly 4-(trifluoromethyl)cyclohexanamine, have found application as building blocks in the synthesis of pharmaceuticals and agrochemicals, the 2-substituted analog remains a less-characterized yet potentially valuable compound.[1][2]

This guide aims to bridge the existing knowledge gap by providing a detailed examination of its structural and physical characteristics.

Table 1: Molecular Identifiers for 2-(Trifluoromethyl)cyclohexanamine

| Identifier | Value | Source |

| CAS Number | 58665-69-3 | [3] |

| Molecular Formula | C₇H₁₂F₃N | [3] |

| Molecular Weight | 167.172 g/mol | [3] |

| Canonical SMILES | C1CCC(C(C1)N)C(F)(F)F | N/A |

| InChI Key | Not available | N/A |

Stereoisomerism: A Critical Consideration

The defining structural feature of 2-(trifluoromethyl)cyclohexanamine is the presence of two chiral centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to stereoisomerism, a critical factor influencing its biological activity and physical properties.

The molecule exists as two pairs of enantiomers:

-

(1R,2R)-2-(trifluoromethyl)cyclohexanamine and (1S,2S)-2-(trifluoromethyl)cyclohexanamine (the trans isomers)

-

(1R,2S)-2-(trifluoromethyl)cyclohexanamine and (1S,2R)-2-(trifluoromethyl)cyclohexanamine (the cis isomers)

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, the amino and trifluoromethyl groups can occupy either axial (a) or equatorial (e) positions.

-

Trans Isomers : In the most stable chair conformation, the trans isomers will have both the amino and trifluoromethyl groups in equatorial positions (e,e), minimizing steric interactions.

-

Cis Isomers : The cis isomers will have one group in an axial position and the other in an equatorial position (a,e or e,a). The equilibrium between these two chair conformations will depend on the relative steric bulk of the amino and trifluoromethyl groups.

The separation and characterization of these individual stereoisomers are paramount for any drug development program, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Figure 1: Stereoisomers and conformational possibilities of 2-(trifluoromethyl)cyclohexanamine.

Predicted and Analog-Derived Physical Properties

Table 2: Comparison of Physical Properties

| Property | 2-(Trifluoromethyl)cyclohexanamine (Predicted) | 4-(Trifluoromethyl)cyclohexanamine (cis/trans mix) | trans-4-(Trifluoromethyl)cyclohexanamine | Cyclohexylamine (Parent Compound) |

| Boiling Point | ~150-160 °C (at 760 mmHg) | 71 °C (at 28 mmHg)[1] | 145.1 °C (Predicted)[4] | 134.5 °C[5] |

| Density | ~1.1 - 1.2 g/cm³ | 1.15 g/cm³[1] | 1.136 g/cm³ (Predicted)[4] | 0.865 g/cm³[5] |

| pKa | ~9.5 - 10.5 | Not Available | 10.29 (Predicted)[6] | 10.66[5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Not Available | Not Available | Miscible with water[5] |

Boiling Point

The introduction of a trifluoromethyl group is expected to increase the molecular weight and intermolecular forces (dipole-dipole interactions) compared to cyclohexylamine, leading to a higher boiling point. The predicted boiling point for the trans-4-isomer is approximately 145°C.[4] The 2-isomer is expected to have a slightly higher boiling point due to potential intramolecular hydrogen bonding between the amine and the fluorine atoms, which can increase the overall polarity. A boiling point in the range of 150-160 °C at atmospheric pressure is a reasonable estimation.

Density

The high atomic weight of fluorine atoms results in a significant increase in density for the trifluoromethylated analog compared to cyclohexylamine. The density of the 4-isomer is reported to be around 1.15 g/cm³.[1] It is anticipated that the density of 2-(trifluoromethyl)cyclohexanamine will be in a similar range, likely between 1.1 and 1.2 g/cm³.

Basicity (pKa)

The pKa of an amine is a measure of the acidity of its conjugate acid. The electron-withdrawing inductive effect of the trifluoromethyl group is known to decrease the basicity of nearby amino groups by destabilizing the protonated form (the ammonium cation). In the case of the 4-isomer, this effect is transmitted through the cyclohexane ring, and the predicted pKa is 10.29, slightly lower than that of cyclohexylamine (10.66).[5][6] For 2-(trifluoromethyl)cyclohexanamine, the -CF3 group is in closer proximity to the amino group, leading to a stronger inductive effect. Therefore, a lower pKa value, likely in the range of 9.5 to 10.5, is predicted.

Solubility

Cyclohexylamine is miscible with water.[5] The introduction of the lipophilic trifluoromethyl group will significantly decrease its aqueous solubility. It is expected to be sparingly soluble in water but should exhibit good solubility in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate.

Experimental Determination of Physical Properties

To obtain definitive data, the following standard experimental protocols are recommended for the characterization of 2-(trifluoromethyl)cyclohexanamine.

Workflow for Physicochemical Characterization

Figure 2: Workflow for the experimental determination of physical properties.

Protocol for Boiling Point Determination (Micro-distillation)

-

Apparatus Setup : Assemble a micro-distillation apparatus, including a small distilling flask, a condenser, a collection vial, and a thermometer.

-

Sample Preparation : Place a small, accurately measured volume (e.g., 1-2 mL) of purified 2-(trifluoromethyl)cyclohexanamine into the distilling flask along with a boiling chip.

-

Heating : Gently heat the flask using a suitable heating mantle.

-

Data Collection : Record the temperature at which the liquid is actively boiling and condensing, and the first drop of distillate is collected. This temperature is the boiling point at the ambient pressure.

-

Pressure Correction : If the determination is not performed at standard atmospheric pressure (760 mmHg), use a nomograph or the Clausius-Clapeyron equation to correct the observed boiling point.

Protocol for pKa Determination (Potentiometric Titration)

-

Solution Preparation : Prepare a dilute aqueous solution of 2-(trifluoromethyl)cyclohexanamine of a known concentration (e.g., 0.01 M).

-

Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a suitable electrode to monitor the pH.

-

Titration : Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Analysis : Record the pH after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized).

Spectroscopic Profile

While experimental spectra for 2-(trifluoromethyl)cyclohexanamine are not available, its expected spectroscopic features can be predicted based on the functional groups present.

Infrared (IR) Spectroscopy

-

N-H Stretch : As a primary amine, it will exhibit two characteristic medium-intensity absorption bands in the range of 3300-3500 cm⁻¹.

-

C-H Stretch : Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

N-H Bend : A scissoring vibration for the -NH₂ group is expected around 1600 cm⁻¹.

-

C-F Stretch : Strong, intense absorption bands characteristic of the C-F bonds in the trifluoromethyl group will be present in the region of 1100-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR :

-

The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region (typically 1.0-3.5 ppm).

-

The proton on the carbon bearing the amino group (H-1) and the proton on the carbon bearing the trifluoromethyl group (H-2) will be shifted downfield due to the electron-withdrawing nature of these substituents.

-

The -NH₂ protons will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent. This signal will disappear upon D₂O exchange.

-

-

¹³C NMR :

-

The carbons of the cyclohexane ring will resonate in the 20-50 ppm range.

-

The carbon attached to the amino group (C-1) and the carbon attached to the trifluoromethyl group (C-2) will be shifted downfield.

-

The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

-

¹⁹F NMR :

-

A single signal (likely a triplet or doublet of doublets depending on the coupling with H-2) is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

Safety and Handling

Based on the Safety Data Sheets (SDS) for cyclohexylamine and other fluorinated amines, 2-(trifluoromethyl)cyclohexanamine should be handled with caution.[7][8][9]

-

Hazards : It is expected to be a flammable liquid and vapor.[7] It is likely to be harmful if swallowed or in contact with skin, and may cause severe skin burns and eye damage.[7]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[7][9] Work should be conducted in a well-ventilated fume hood.

-

Storage : Store in a tightly closed container in a dry, well-ventilated place. Keep away from heat, sparks, and open flames.[7][8]

-

First Aid :

-

Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water.[9]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

-

Conclusion

2-(Trifluoromethyl)cyclohexanamine is a compound with significant potential in the field of drug discovery, yet it remains largely uncharacterized in public literature. This technical guide has provided a comprehensive overview of its molecular structure, with a particular emphasis on its stereoisomerism. By leveraging data from analogous compounds, we have presented a set of predicted physical properties that can guide researchers in its synthesis, purification, and application. The detailed experimental protocols outlined herein provide a clear path for the empirical validation of these properties. As with any chemical substance, strict adherence to safety protocols is essential when handling this compound. It is our hope that this guide will serve as a valuable resource and stimulate further research into the properties and applications of this intriguing molecule.

References

- Sigma-Aldrich. (2023). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- TCI Chemicals. (n.d.). Safety Data Sheet.

- Spectrum Chemical. (2015).

- ChemicalBook. (n.d.). 1-(2-Trifluoromethylphenyl)cyclohexanamine.

- Santa Cruz Biotechnology. (n.d.). 2-(trifluoromethyl)cyclohexanamine.

- Chem-Impex. (n.d.). 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture).

- Chemsrc. (2025). trans-4-(Trifluoromethyl)cyclohexanamine.

- PubChem. (n.d.). Cyclohexylamine.

- ChemicalBook. (n.d.). TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANAMINE.

- Chem-Impex. (n.d.). trans-4-(Trifluoromethyl)cyclohexylamine.

- PubMed. (2013). Synthesis of trans-2-(trifluoromethyl)

- NIH. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif.

- ResearchGate. (2025). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif.

- PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)cyclohexan-1-one.

- PubChem. (n.d.). 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride.

- PubChem. (n.d.). (Trifluoromethyl)cyclohexane.

- ChemicalBook. (n.d.). Cyclohexylamine(108-91-8) 1H NMR spectrum.

- Cheméo. (n.d.). Chemical Properties of Cyclohexylamine (CAS 108-91-8).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. trans-4-(Trifluoromethyl)cyclohexanamine | CAS#:1073266-02-0 | Chemsrc [chemsrc.com]

- 5. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANAMINE | 1073266-02-0 [chemicalbook.com]

- 7. Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-4-(trifluoromethyl)cyclohexan-1-one | C7H10F3NO | CID 86775762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | C7H13ClF3N | CID 18769922 - PubChem [pubchem.ncbi.nlm.nih.gov]

stability and reactivity of 2-(trifluoromethyl)cyclohexylamine

An In-Depth Technical Guide to the Stability and Reactivity of 2-(Trifluoromethyl)cyclohexylamine

Abstract

The introduction of a trifluoromethyl (-CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, offering profound modulations of physicochemical and biological properties.[1] This guide provides an in-depth analysis of the , a key building block whose strategic importance is growing in drug discovery programs. We will dissect the electronic and steric implications of the α-trifluoromethyl group on the adjacent amine functionality, offering a framework for predicting its behavior under various stress conditions. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven experimental protocols to rigorously assess the stability and reactivity profile of this and similar fluorinated aliphatic amines.

Introduction: The Trifluoromethyl Group as a Bioisostere and Modulator

The trifluoromethyl group is a powerful bioisostere for methyl and other small alkyl groups, yet its electronic properties are diametrically opposed. Its intense electron-withdrawing nature, a consequence of the high electronegativity of fluorine, dramatically influences the properties of neighboring functional groups.[2] In the context of 2-(trifluoromethyl)cyclohexylamine, the CF3 group is anticipated to significantly lower the basicity (pKa) of the amine compared to its non-fluorinated analog, cyclohexylamine.[1][3] This modulation of pKa is a critical consideration in drug design, as it can impact receptor binding, solubility, and pharmacokinetic profiles.

Furthermore, the lipophilicity imparted by the CF3 group can enhance membrane permeability and metabolic stability by blocking potential sites of metabolism.[1] However, the proximity of this strongly electronegative group to the amine nitrogen also raises critical questions about the molecule's chemical stability and reactivity, which this guide will systematically address.

Physicochemical Properties and Stereochemistry

2-(Trifluoromethyl)cyclohexylamine can exist as different stereoisomers (cis/trans and enantiomers), each potentially exhibiting unique physical and biological properties. The commercial availability of specific isomers, such as (1R,2S)-2-(trifluoromethyl)cyclohexylamine hydrochloride, underscores the importance of stereochemical control in its applications.[4]

Table 1: Predicted Physicochemical Properties of 2-(Trifluoromethyl)cyclohexylamine

| Property | Predicted Value/Characteristic | Rationale and Implications |

| Molecular Formula | C7H12F3N | [5] |

| Molecular Weight | 167.18 g/mol | [5] |

| pKa | Lower than cyclohexylamine (~10.6) | The strong electron-withdrawing CF3 group reduces the electron density on the nitrogen, weakening its basicity.[1] |

| LogP | Higher than cyclohexylamine | The CF3 group increases lipophilicity, which can improve membrane permeability.[1] |

| Boiling Point | Similar to or slightly higher than cyclohexylamine | Increased molecular weight and polarity may slightly elevate the boiling point. |

| Solubility | Miscible with many organic solvents | Expected to be soluble in common organic solvents. Solubility in aqueous media will be pH-dependent. |

Synthesis of 2-(Trifluoromethyl)cyclohexylamine

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 2-(trifluoromethyl)cyclohexylamine.

Stability Assessment: A Forced Degradation Protocol

Forced degradation studies are essential to identify the intrinsic stability of a molecule and its likely degradation pathways under stress conditions.[7] The following protocols are designed to provide a comprehensive stability profile for 2-(trifluoromethyl)cyclohexylamine, in line with ICH guidelines.[8]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies of 2-(trifluoromethyl)cyclohexylamine.

Detailed Protocols

Protocol 1: Hydrolytic Stability

-

Preparation: Prepare solutions of 2-(trifluoromethyl)cyclohexylamine (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Incubation: Store aliquots of each solution at elevated temperatures (e.g., 60°C) and at room temperature, protected from light.

-

Sampling: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw samples and immediately neutralize them if acidic or basic.

-

Analysis: Analyze samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Causality: The proximity of the electron-withdrawing CF3 group may render the C-N bond susceptible to hydrolysis, particularly under basic conditions. The potential for intramolecular interactions influencing stability should be considered.[2]

Protocol 2: Oxidative Stability

-

Preparation: Prepare a solution of 2-(trifluoromethyl)cyclohexylamine in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% H2O2).

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling and Analysis: Follow a similar sampling and analysis schedule as for the hydrolytic stability study.

Causality: While aliphatic amines can be susceptible to oxidation, the electron-withdrawing nature of the CF3 group may decrease the electron density on the nitrogen, potentially increasing its resistance to oxidation compared to non-fluorinated analogs.[9]

Protocol 3: Thermal Stability

-

Preparation: Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).

-

Sampling and Analysis: At specified time points, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.

Causality: This test assesses the intrinsic thermal stability of the molecule in the solid state, which is crucial for determining appropriate storage and handling conditions.

Protocol 4: Photostability

-

Preparation: Expose a solution of the compound and the solid compound to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[10]

-

Control: A parallel set of samples should be protected from light (e.g., with aluminum foil) to serve as dark controls.

-

Analysis: Analyze the exposed and control samples at a specified time point.

Causality: This study determines if the molecule is susceptible to degradation upon exposure to light, which has implications for packaging and administration.

Reactivity Profile

The reactivity of 2-(trifluoromethyl)cyclohexylamine is dominated by the nucleophilicity of the amine and the electronic influence of the α-trifluoromethyl group.

Nucleophilic Reactions

The primary amine is a nucleophile and will readily react with electrophiles such as acyl chlorides, isocyanates, and aldehydes to form amides, ureas, and imines, respectively.

Caption: General scheme for the acylation of 2-(trifluoromethyl)cyclohexylamine.

Experimental Insight: Due to the reduced basicity and nucleophilicity caused by the CF3 group, reactions may require more forcing conditions (e.g., stronger bases, higher temperatures) compared to cyclohexylamine.

Potential for Intramolecular Reactions and Rearrangements

The 1,2-relationship between the amine and the trifluoromethyl group introduces the possibility of unique reactivity, such as intramolecular hydrogen bonding or neighboring group participation, which could influence reaction pathways and stability. While generally stable, the C-F bond can be activated under specific conditions.[2]

Analytical Characterization

A robust analytical methodology is crucial for the accurate assessment of stability and reactivity.

Table 2: Key Analytical Techniques for Characterization

| Technique | Application | Expected Observations |

| 1H NMR | Structural confirmation | Signals for the cyclohexyl protons and the amine protons. |

| 13C NMR | Structural confirmation | A characteristic quartet for the CF3 carbon due to C-F coupling. |

| 19F NMR | Purity and degradation analysis | A singlet (or doublet if coupled to a vicinal proton) for the CF3 group. This is highly sensitive for detecting degradation involving this group. |

| Mass Spectrometry | Molecular weight confirmation and degradant identification | Provides the molecular ion peak and fragmentation patterns useful for identifying unknown degradation products. |

| HPLC-UV | Purity determination and stability studies | A stability-indicating method should be developed to separate the parent compound from all potential degradants.[11] |

Conclusion and Future Perspectives

2-(Trifluoromethyl)cyclohexylamine is a valuable building block with a unique profile of stability and reactivity governed by the potent electronic effects of the α-trifluoromethyl group. While this group imparts desirable properties such as increased lipophilicity and metabolic stability, it also reduces the basicity of the amine and introduces potential degradation pathways that must be thoroughly investigated. The experimental framework provided in this guide offers a comprehensive approach to characterizing the stability and reactivity of this and similar fluorinated amines, enabling their confident application in drug discovery and development. Future research should focus on elucidating the specific degradation products formed under various stress conditions and exploring the impact of stereochemistry on the stability and reactivity of this intriguing molecule.

References

- Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. (URL not available)

- Reaction scope. Trifluoromethylation of amines: Reactions were...

- Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Chinese Chemical Society. (URL not available)

- The reactions of the trifluoromethyl disulfide group, CF3SS—, with ammonia and amines. A new preparation of sulfenamides. Canadian Science Publishing. (URL not available)

- α-(Trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones.

- Trifluoromethylated Amines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem. (URL not available)

-

Forced Degradation Studies. MedCrave online. [Link]

-